

# Metolachlor-d6 (CAS Number 1219803-97-0): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Metolachlor-d6	
Cat. No.:	B587433	Get Quote

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## Introduction

Metolachlor-d6 is the deuterated analog of Metolachlor, a widely used chloroacetanilide herbicide. Its primary application in scientific research is as an internal standard for the accurate quantification of Metolachlor in various environmental and biological matrices.[1][2] The incorporation of six deuterium atoms into the propyl group of the molecule provides a distinct mass difference, enabling precise and reliable measurements through mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides an indepth overview of the physicochemical properties, synthesis, spectroscopic data, and analytical applications of Metolachlor-d6.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Metolachlor-d6** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.



Property	Value	Reference
CAS Number	1219803-97-0	[3]
Molecular Formula	C15H16D6CINO2	[4]
Molecular Weight	289.83 g/mol	[3]
IUPAC Name	2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide	
Synonyms	Metolachlor D6 (propyl D6), (+/-)-Metolachlor-d6 (propyl- d6)	_
Physical State	Pale Yellow Oil	_
Melting Point	-62 °C	_
Boiling Point	100 °C	_
Storage Temperature	-20°C	

## **Synthesis and Purification**

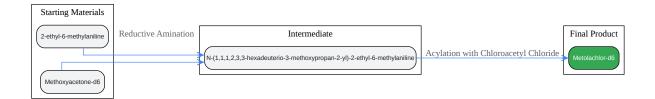
While a specific, detailed synthesis protocol for **Metolachlor-d6** is not readily available in the public domain, its synthesis can be inferred from the established methods for its non-deuterated counterpart, Metolachlor. The synthesis of Metolachlor typically involves a two-step process:

- Reductive Amination: Reaction of 2-ethyl-6-methylaniline with a deuterated analog of methoxyacetone, followed by reduction.
- Acylation: Acylation of the resulting secondary amine with chloroacetyl chloride.

The key to synthesizing **Metolachlor-d6** lies in the use of a deuterated precursor for the methoxypropylamine side chain.

A plausible synthetic pathway is illustrated in the diagram below:





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Caption: Plausible synthetic pathway for **Metolachlor-d6**.

Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography, to ensure high purity required for its use as an analytical standard.

## **Spectroscopic Data**

Detailed spectroscopic data is crucial for the identification and confirmation of **Metolachlor-d6**.

## **Mass Spectrometry**

The mass spectrum of **Metolachlor-d6** is characterized by a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is similar to that of Metolachlor, with characteristic shifts in fragment ions containing the deuterated propyl group. This mass shift is the basis for its use in isotope dilution mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available <sup>1</sup>H NMR spectrum for **Metolachlor-d6** is not available, it is expected to show a significant reduction in signal intensity and complexity in the region corresponding to the propyl protons compared to the non-deuterated standard. The absence of signals from the deuterated positions confirms the isotopic labeling. The <sup>13</sup>C NMR spectrum would show signals for all carbon atoms, with those directly bonded to deuterium potentially exhibiting altered splitting patterns and chemical shifts.



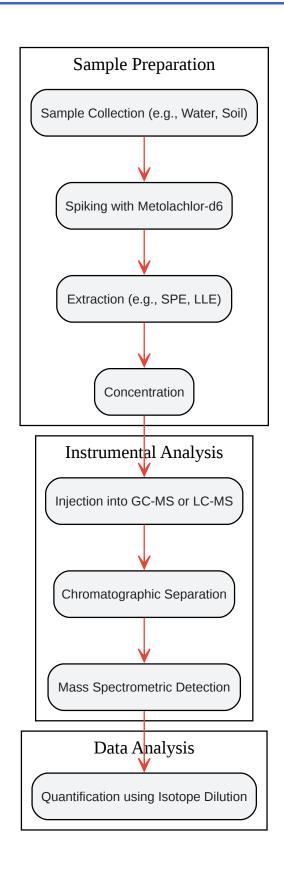
## Infrared (IR) Spectroscopy

The IR spectrum of **Metolachlor-d6** would be very similar to that of Metolachlor, with the primary difference being the appearance of C-D stretching vibrations, typically in the range of 2100-2250 cm<sup>-1</sup>, which are absent in the spectrum of the non-deuterated compound.

## Experimental Protocols: Application as an Internal Standard

**Metolachlor-d6** is predominantly used as an internal standard in isotope dilution methods for the quantification of Metolachlor in various matrices. The general workflow for such an analysis is outlined below.





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Caption: General workflow for the analysis of Metolachlor using **Metolachlor-d6** as an internal standard.

## **Detailed Methodology for Water Sample Analysis**

The following is a representative protocol for the determination of Metolachlor in water samples using **Metolachlor-d6** as an internal standard, adapted from established environmental analytical methods.

#### 1. Sample Preparation:

- Collect a known volume of water sample (e.g., 500 mL).
- Fortify the sample with a known amount of **Metolachlor-d6** stock solution to achieve a final concentration relevant to the expected analyte concentration.
- Perform solid-phase extraction (SPE) using a C18 cartridge to extract both the analyte and the internal standard.
- Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., ethyl acetate or methanol).
- Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

#### 2. Instrumental Analysis (LC-MS/MS):

- Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Metolachlor: Monitor specific precursor-to-product ion transitions.
- Metolachlor-d6: Monitor the corresponding mass-shifted precursor-to-product ion transitions.

#### 3. Quantification:



- Generate a calibration curve by analyzing a series of standards containing known concentrations of Metolachlor and a constant concentration of Metolachlor-d6.
- Plot the ratio of the peak area of Metolachlor to the peak area of Metolachlor-d6 against the concentration of Metolachlor.
- Calculate the concentration of Metolachlor in the unknown sample by using the measured peak area ratio and the calibration curve.

## **Applications in Research and Development**

The use of **Metolachlor-d6** as an internal standard is critical in a variety of research fields:

- Environmental Monitoring: Accurately quantifying Metolachlor residues in soil, groundwater, and surface water to assess environmental contamination and fate.
- Food Safety: Determining Metolachlor residues in agricultural products to ensure compliance with regulatory limits.
- Toxicology Studies: Precisely measuring the concentration of Metolachlor in biological samples during toxicological and pharmacokinetic studies.
- Drug Metabolism Studies: Although not a pharmaceutical itself, the principles of using deuterated standards are directly applicable to drug development, where they are used to study the metabolism and pharmacokinetics of drug candidates.

## Conclusion

**Metolachlor-d6** is an indispensable tool for researchers and scientists requiring accurate and reliable quantification of the herbicide Metolachlor. Its well-defined physicochemical properties and the established analytical workflows utilizing it as an internal standard in mass spectrometry-based methods ensure high-quality data in environmental, agricultural, and toxicological research. The ability to perform precise quantification through isotope dilution makes **Metolachlor-d6** a critical component in ensuring food safety and monitoring environmental quality.

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